molecular formula C21H18N2O3S B14937271 (2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide

(2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B14937271
M. Wt: 378.4 g/mol
InChI Key: INZLEAFHAGMQMP-HKWRFOASSA-N
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Description

(2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound with a complex structure that includes phenyl groups, a sulfonamide group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of 2,3-diphenylprop-2-enamide with 4-sulfamoylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the phenyl groups may interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(4-sulfamoylphenyl)acrylamide
  • N-(4-Sulfamoylphenyl)prop-2-enamide

Uniqueness

(2Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide is unique due to its specific structure, which includes both phenyl and sulfonamide groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

(Z)-2,3-diphenyl-N-(4-sulfamoylphenyl)prop-2-enamide

InChI

InChI=1S/C21H18N2O3S/c22-27(25,26)19-13-11-18(12-14-19)23-21(24)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15H,(H,23,24)(H2,22,25,26)/b20-15-

InChI Key

INZLEAFHAGMQMP-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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